N-[4-(4-bromophenyl)butan-2-yl]acetamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H16BrNO |
|---|---|
Molecular Weight |
270.17 g/mol |
IUPAC Name |
N-[4-(4-bromophenyl)butan-2-yl]acetamide |
InChI |
InChI=1S/C12H16BrNO/c1-9(14-10(2)15)3-4-11-5-7-12(13)8-6-11/h5-9H,3-4H2,1-2H3,(H,14,15) |
InChI Key |
ROBLHDIJOMEAAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)Br)NC(=O)C |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for N 4 4 Bromophenyl Butan 2 Yl Acetamide
Retrosynthetic Dissection of N-[4-(4-bromophenyl)butan-2-yl]acetamide
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. slideshare.net For this compound, the primary disconnection is the amide bond, a common and reliable bond formation. This leads to two key synthons: an acetyl group and the amine, 4-(4-bromophenyl)butan-2-amine.
Further disconnection of the amine precursor, 4-(4-bromophenyl)butan-2-amine, can be envisioned through a reductive amination pathway, which points to 4-(4-bromophenyl)butan-2-one (B1268805) as a key intermediate ketone. libretexts.orgorgoreview.comlibretexts.org This ketone can then be broken down into simpler aromatic and aliphatic fragments. One logical approach involves a Friedel-Crafts acylation or a related coupling reaction to attach the butanone side chain to the bromobenzene (B47551) ring.
Direct and Convergent Synthetic Approaches to this compound
Based on the retrosynthetic analysis, a convergent synthesis can be designed, where the two main fragments are prepared separately and then combined.
Formation of the Acetamide (B32628) Linkage
The final step in the synthesis is the formation of the acetamide linkage. This is typically achieved by reacting the primary amine, 4-(4-bromophenyl)butan-2-amine, with an acetylating agent. A common and efficient method is the use of acetyl chloride. chemguide.co.ukkhanacademy.org The reaction is a nucleophilic acyl substitution where the amine attacks the electrophilic carbonyl carbon of the acetyl chloride. chemguide.co.ukkhanacademy.org This reaction is often carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. fishersci.it
Alternatively, acetic anhydride (B1165640) can be used as the acetylating agent. While generally less reactive than acetyl chloride, it offers advantages in terms of handling and milder reaction conditions. The use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the reaction between the amine and acetic acid is also a viable, though less atom-economical, option. fishersci.it A more recent and greener approach involves the use of acetonitrile (B52724) as both the acetylating agent and solvent, catalyzed by alumina (B75360), which avoids hazardous carboxylic acid derivatives. nih.gov
Table 1: Comparison of Acetylating Agents
| Acetylating Agent | Advantages | Disadvantages |
| Acetyl Chloride | High reactivity, fast reaction times | Corrosive, produces HCl byproduct |
| Acetic Anhydride | Less corrosive than acetyl chloride, milder conditions | Less reactive, may require heating |
| Acetic Acid + Coupling Agent (e.g., DCC) | Controlled reaction | Poor atom economy, formation of urea (B33335) byproduct |
| Acetonitrile/Alumina | Green reagent, no hazardous byproducts | May require higher temperatures/pressures |
Construction of the 4-(4-bromophenyl)butan-2-yl Moiety
One potential route to this ketone is through a Friedel-Crafts acylation of bromobenzene. However, direct acylation with a four-carbon chain containing a ketone can be prone to rearrangements. A more controlled approach would involve the Friedel-Crafts acylation of bromobenzene with crotonyl chloride, followed by reduction of the resulting double bond.
A more reliable method involves a Grignard reaction . leah4sci.comchemguide.co.ukmasterorganicchemistry.comlibretexts.orgyoutube.com The Grignard reagent, 4-bromophenylmagnesium bromide, can be prepared from 1,4-dibromobenzene (B42075) and magnesium. This reagent can then react with a suitable electrophile, such as propylene (B89431) oxide, to introduce the butanol side chain, which would then need to be oxidized to the ketone. A more direct route would be the reaction of the Grignard reagent with an acetone (B3395972) equivalent or a protected acetone derivative.
Another approach is the reaction of 4-bromobenzaldehyde (B125591) with acetone in an aldol (B89426) condensation to form an α,β-unsaturated ketone, which is then selectively reduced to give 4-(4-bromophenyl)butan-2-one. odinity.com
Once the ketone, 4-(4-bromophenyl)butan-2-one, is synthesized, it can be converted to the corresponding amine, 4-(4-bromophenyl)butan-2-amine, via reductive amination . libretexts.orgorgoreview.comlibretexts.orgwikipedia.orgchemistrysteps.com This one-pot reaction typically involves treating the ketone with ammonia (B1221849) (or an ammonia source like ammonium (B1175870) chloride) in the presence of a reducing agent. acs.org Sodium cyanoborohydride (NaBH3CN) is a commonly used reducing agent for this transformation as it is selective for the imine intermediate over the ketone starting material. chemistrysteps.com Other reducing agents such as sodium triacetoxyborohydride (B8407120) or catalytic hydrogenation can also be employed. libretexts.org
Stereoselective Synthesis of the Butan-2-yl Stereocenter
The butan-2-yl moiety contains a stereocenter, meaning that this compound can exist as a pair of enantiomers. For many pharmaceutical applications, a single enantiomer is required. This necessitates a stereoselective synthesis.
The stereocenter is introduced during the conversion of the prochiral ketone, 4-(4-bromophenyl)butan-2-one, to the chiral amine. This can be achieved through several methods:
Asymmetric Reductive Amination: This involves using a chiral catalyst to direct the reduction of the intermediate imine, leading to one enantiomer of the amine in excess. researchgate.net Chiral ligands complexed with metals like ruthenium or iridium have shown high efficiency in similar reactions. acs.orgresearchgate.net
Enzymatic Transamination: Transaminase enzymes can catalyze the asymmetric synthesis of chiral amines from prochiral ketones. nih.govtdx.catnih.gov These biocatalytic methods often exhibit excellent enantioselectivity under mild conditions.
Asymmetric Reduction of the Ketone: The ketone can be asymmetrically reduced to the corresponding chiral alcohol using chiral reducing agents like those derived from boranes (e.g., CBS catalysts) or through catalytic asymmetric hydrogenation. wikipedia.orgrsc.orgmdpi.comacs.orgnih.gov The resulting chiral alcohol can then be converted to the amine with inversion of stereochemistry via a Mitsunobu reaction with a nitrogen nucleophile, or by converting the alcohol to a good leaving group (e.g., a tosylate) followed by SN2 displacement with an amine source.
Table 2: Methods for Stereoselective Synthesis
| Method | Key Features | Typical Reagents/Catalysts |
| Asymmetric Reductive Amination | One-pot conversion of ketone to chiral amine | Chiral phosphine (B1218219) ligands with Ru or Ir catalysts, H2 or other hydride source |
| Enzymatic Transamination | High enantioselectivity, mild conditions, green | Transaminase enzymes (ω-TA), amine donor (e.g., alanine) |
| Asymmetric Ketone Reduction | Two-step process (reduction then conversion to amine) | CBS catalysts (oxazaborolidines), chiral Ru- or Rh-phosphine complexes, H2 |
Optimization of Reaction Conditions for Enhanced Yield and Purity
Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters to consider for the acylation step include:
Temperature: Controlling the temperature can minimize side reactions. numberanalytics.com Acylations with acetyl chloride are often performed at low temperatures (e.g., 0 °C) to control the exothermic reaction.
Solvent: The choice of solvent can affect reaction rates and solubility of reactants and products. Aprotic solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) are commonly used. numberanalytics.com
Stoichiometry: Using a slight excess of the acetylating agent can drive the reaction to completion, but a large excess can lead to purification challenges.
Catalyst: In some acylation methods, a catalyst can significantly improve the reaction rate. numberanalytics.com
For the construction of the carbon skeleton and the reductive amination, optimization of catalyst loading, pressure (for hydrogenations), and reaction time are critical for achieving high conversion and selectivity. acs.orgnumberanalytics.comnih.govresearchgate.net
Green Chemistry Principles in this compound Synthesis
Applying the principles of green chemistry can make the synthesis more environmentally friendly and sustainable.
Atom Economy: The ideal synthesis would have a high atom economy, meaning that most of the atoms from the reactants are incorporated into the final product. researchgate.netrsc.orgchemistryviews.orglongdom.orgacs.org Direct amidation of a carboxylic acid with an amine has a high atom economy but often requires harsh conditions. Catalytic methods are being developed to address this. rsc.org Reductive amination is also a relatively atom-economical process.
Use of Greener Solvents: Replacing hazardous solvents like dichloromethane with greener alternatives is a key goal. rsc.orgbohrium.comrsc.orgnih.govresearchgate.net Solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or even water (if reactant solubility allows) are being explored for amide synthesis. researchgate.netacs.org
Catalysis: The use of catalysts, especially recyclable heterogeneous catalysts or biocatalysts (enzymes), is preferred over stoichiometric reagents. rsc.org This reduces waste and can lead to milder reaction conditions.
Energy Efficiency: Performing reactions at ambient temperature and pressure, whenever possible, reduces energy consumption.
By carefully selecting synthetic routes and optimizing reaction conditions with these principles in mind, the synthesis of this compound can be made more efficient, cost-effective, and environmentally responsible.
Spectroscopic and Crystallographic Data for this compound Not Available in Public Scientific Literature
Following a comprehensive search of scientific databases and public literature, detailed experimental data regarding the advanced spectroscopic and crystallographic characterization of the specific chemical compound This compound could not be located. The stringent requirements for scientifically accurate data for each outlined section—including high-resolution NMR, mass spectrometry, FT-IR, and X-ray crystallography—cannot be met as no published studies with this specific information were found.
The conducted searches yielded results for structurally similar but distinct analogues, most commonly N-(4-bromophenyl)acetamide . This related compound lacks the critical butan-2-yl linker of the requested molecule. Other hits included data for precursors such as 4-(4-bromophenyl)butan-2-amine uni.lu and other derivatives, none of which provide the specific characterization data for the final target compound.
Without access to peer-reviewed articles or database entries containing the primary ¹H NMR, ¹³C NMR, 2D NMR, HRMS, FT-IR, and crystallographic data for this compound, it is not possible to generate the requested professional and authoritative scientific article. The creation of such an article would necessitate access to primary research in which this specific compound was synthesized and characterized, and this information does not appear to be publicly available at this time.
Therefore, the content for the following outlined sections cannot be provided:
Advanced Spectroscopic and Crystallographic Characterization of N 4 4 Bromophenyl Butan 2 Yl Acetamide
X-ray Crystallography and Solid-State Structural Elucidation of N-[4-(4-bromophenyl)butan-2-yl]acetamide and its Analogues
An article on these topics would require specific, experimentally-derived data points and interpretations that are not present in the available literature for this exact molecule.
Analysis of Molecular Conformation and Bond Geometries
Detailed experimental data from techniques such as X-ray crystallography or NMR spectroscopy, which would provide insights into the bond lengths, bond angles, and torsional angles of this compound, are not publicly available.
Investigation of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, C-H···π Interactions)
No studies detailing the crystal structure of this compound have been found. Therefore, an analysis of its crystal packing and the nature of its intermolecular interactions, including potential hydrogen bonds and C-H···π interactions, cannot be conducted.
Polymorphism and Pseudopolymorphism Studies
There is no information in the scientific literature concerning the existence of different crystalline forms (polymorphs) or solvated crystal forms (pseudopolymorphs) of this compound.
Computational Chemistry and in Silico Modeling of N 4 4 Bromophenyl Butan 2 Yl Acetamide
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) serves as a powerful quantum mechanical modeling method to investigate the electronic structure and reactivity of molecules. By approximating the complex many-electron system, DFT allows for the accurate calculation of various molecular properties, offering a balance between computational cost and accuracy. For N-[4-(4-bromophenyl)butan-2-yl]acetamide, DFT calculations are typically performed using a hybrid functional, such as B3LYP, combined with a basis set like 6-311G(d,p), to achieve reliable results.
The first step in computational analysis is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process systematically alters the molecule's geometry to find the conformation with the minimum potential energy. For a flexible molecule like this compound, which contains a rotatable butanyl chain, conformational analysis is crucial. This involves identifying various stable conformers (local minima on the potential energy surface) and determining the global minimum, which represents the most probable structure of the molecule in the gas phase. The optimization yields precise data on bond lengths, bond angles, and dihedral angles that define the molecular architecture.
Table 1: Representative Optimized Geometric Parameters for this compound (Illustrative) Note: This table illustrates the type of data obtained from a DFT geometry optimization. Actual values would be derived from specific DFT calculations.
| Parameter | Atoms Involved | Calculated Value |
|---|---|---|
| Bond Length | C-Br | ~1.91 Å |
| Bond Length | C=O (Amide) | ~1.23 Å |
| Bond Length | N-C (Amide) | ~1.36 Å |
| Bond Angle | C-N-C | ~122° |
| Bond Angle | O=C-N | ~123° |
| Dihedral Angle | C(aromatic)-C-C-C(butan) | Variable (defines conformation) |
Once the optimized geometry is obtained, DFT calculations can predict spectroscopic properties. Vibrational frequency analysis calculates the normal modes of vibration, which correspond to the peaks observed in infrared (IR) and Raman spectra. These theoretical spectra are invaluable for interpreting experimental data and assigning specific vibrational modes to functional groups within the molecule. It is a standard practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and limitations of the theoretical model, thereby improving agreement with experimental results.
Furthermore, Time-Dependent DFT (TD-DFT) is employed to predict electronic transitions, which are observed in UV-Visible spectroscopy. This analysis provides information on the excitation energies and oscillator strengths of the transitions, helping to understand the electronic behavior of the molecule upon light absorption.
Table 2: Illustrative Predicted Vibrational Frequencies for Key Functional Groups Note: This table is a representative example. Actual frequencies and assignments are derived from specific DFT calculations.
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| N-H Stretch | Amide | ~3350 |
| C-H Stretch (Aromatic) | Phenyl Ring | ~3100-3000 |
| C-H Stretch (Aliphatic) | Butanyl Chain | ~2980-2850 |
| C=O Stretch (Amide I) | Amide | ~1680 |
| N-H Bend (Amide II) | Amide | ~1550 |
| C-Br Stretch | Bromophenyl | ~650 |
Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity.
The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. nih.gov A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Analysis of the spatial distribution of these orbitals reveals the likely sites for electrophilic and nucleophilic attack. For this compound, the HOMO is expected to be localized primarily on the electron-rich bromophenyl ring, while the LUMO may be distributed across the acetamide (B32628) group.
Table 3: Key Parameters from Frontier Molecular Orbital Analysis (Illustrative) Note: Values are representative and would be determined by specific DFT calculations.
| Parameter | Symbol | Typical Value (eV) | Significance |
|---|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | -6.5 to -5.5 | Electron-donating ability |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.0 to 0.0 | Electron-accepting ability |
| HOMO-LUMO Energy Gap | ΔE | ~5.0 to 6.0 | Chemical reactivity and kinetic stability |
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is mapped onto the molecule's electron density surface, using a color scale to indicate electrostatic potential. Red regions signify areas of high electron density and negative potential (prone to electrophilic attack), while blue regions indicate areas of low electron density and positive potential (prone to nucleophilic attack). Green areas represent neutral potential.
For this compound, the MEP surface would clearly identify the electronegative oxygen atom of the carbonyl group as a region of strong negative potential (red), making it a primary site for hydrogen bonding. Conversely, the hydrogen atom of the amide (N-H) group would exhibit a positive potential (blue), identifying it as a hydrogen bond donor. This analysis is crucial for predicting non-covalent interactions, which are fundamental to molecular recognition and binding to biological targets. nih.gov
Molecular Dynamics (MD) Simulations for Conformational Landscape and Solution Behavior
While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for the atoms in the system, allowing the molecule's movements, vibrations, and conformational changes to be observed.
For this compound, MD simulations would be particularly useful for exploring its conformational landscape in a solution, mimicking physiological conditions. By simulating the molecule in a box of solvent molecules (e.g., water), one can observe how the flexible butanyl chain folds and rotates, and how the molecule interacts with the surrounding solvent. This provides a more realistic understanding of the molecule's preferred shapes and flexibility, which can significantly influence its ability to interact with a biological receptor.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.net A QSAR study on analogues of this compound would involve several key steps:
Data Set Collection: A series of structurally related analogues would be synthesized, and their biological activity (e.g., inhibitory concentration, IC₅₀) against a specific target would be measured.
Descriptor Calculation: For each analogue, a wide range of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure, including physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., dipole moment, atomic charges), and topological indices.
Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a model that correlates a subset of the calculated descriptors with the observed biological activity.
Model Validation: The predictive power of the QSAR model is rigorously validated using internal (e.g., cross-validation) and external validation (using a test set of compounds not included in model training).
A validated QSAR model can be used to predict the activity of new, unsynthesized analogues, thereby prioritizing synthetic efforts toward more potent compounds. The model also provides insights into the structural features that are most important for activity. For instance, a model might reveal that higher lipophilicity and the presence of an electron-withdrawing group on the phenyl ring are beneficial for the desired biological effect.
Comprehensive Search Reveals No Specific Computational Chemistry Studies on this compound
A thorough review of scientific literature and chemical databases has found no specific published research detailing the computational chemistry and in silico modeling of the chemical compound this compound.
Despite extensive searches for data related to its descriptor selection, model development, predictive capacity for biological interactions, molecular docking, and ligand-protein interaction studies, no dedicated scholarly articles or datasets for this particular molecule could be identified.
The initial request for an article structured around a detailed outline of its computational analysis cannot be fulfilled due to the absence of specific research findings, data tables, and detailed discussions in the scientific domain. The instructions to strictly adhere to the provided outline and focus solely on this compound prevent the inclusion of information from related but distinct chemical entities.
While computational chemistry and in silico modeling are widely used techniques in drug discovery and materials science for the analysis of novel compounds, it appears that this compound has not been a specific subject of such published studies. Research in this area often focuses on compounds with known biological activity or those belonging to a series of molecules being investigated for a particular therapeutic target.
Therefore, the following sections of the requested article remain unwritten due to the lack of available data:
Molecular Docking and Ligand-Protein Interaction Studies
Virtual Screening and Lead Optimization Strategies Based on this compound Scaffold
It is important to note that the absence of published data does not necessarily indicate a lack of scientific interest but may reflect the novelty of the compound or a focus of research on other molecules within its chemical class. Future research may yet explore the computational and biological properties of this compound.
Structure Activity Relationship Sar and Rational Design of N 4 4 Bromophenyl Butan 2 Yl Acetamide Derivatives
Systematic Modifications of the Acetamide (B32628) Functional Group
Research on related acetamide derivatives has shown that substitutions on the acetamide nitrogen can significantly impact biological activity. For instance, in a series of N-substituted-acetamide derivatives designed as P2Y14R antagonists, the nature of the substituent on the nitrogen atom was a key determinant of potency. nih.gov Similarly, modifications to the acetyl group, such as the introduction of different substituents, can alter the electronic and steric profile of the molecule. In studies of 2-bromo-N-(4-bromophenyl)acetamide, the presence of the bromine atom on the acetyl group influences the compound's crystal packing and conformation. nih.govresearchgate.net
For N-[4-(4-bromophenyl)butan-2-yl]acetamide, potential modifications could include:
N-Alkylation or N-Arylation: Introducing small alkyl or aryl groups on the amide nitrogen could explore additional binding pockets and influence the compound's lipophilicity.
Substitution on the Acetyl Group: Replacing the methyl group of the acetamide with larger alkyl chains, cyclic groups, or functional groups like halogens or hydroxyls could impact binding affinity and metabolic stability. For example, replacing the methyl with a phenoxy group has been explored in other acetamide series to create novel inhibitors. mdpi.com
Bioisosteric Replacement: The amide bond could be replaced with bioisosteres such as a thioamide, an ester, or a sulfonamide to investigate the importance of the hydrogen bond donor and acceptor capabilities of the amide group.
| Modification of Acetamide Group | Rationale | Potential Impact |
| N-methylation | Investigate steric tolerance around the nitrogen | Altered binding affinity, modified lipophilicity |
| Acetyl group to propionyl | Explore space in the binding pocket | Increased lipophilicity, potential for enhanced binding |
| Amide to Thioamide | Modify hydrogen bonding capacity | Changes in electronic properties and binding interactions |
| Acetyl to Chloroacetyl | Introduce an electrophilic center | Potential for covalent binding, altered reactivity |
Exploration of Substituent Effects on the 4-Bromophenyl Moiety
The 4-bromophenyl group is a key structural feature, and its electronic and steric properties can be systematically varied to understand its role in ligand-receptor interactions. The bromine atom at the para position is an electron-withdrawing group that also contributes to the molecule's lipophilicity.
Studies on other bromophenyl-containing compounds have demonstrated the importance of this moiety. For example, in a series of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, the electron-withdrawing bromine atom was found to enhance antimicrobial and antiproliferative activities. researchgate.net Research on 4'-Bromo-[1,1'-biphenyl]-4-yl 4-X-Phenyl Methanone derivatives has also shown that substituents on the phenyl ring, such as chloro, bromo, and nitro groups, can significantly influence their activity against Mycobacterium tuberculosis. researchgate.net
For this compound, the following modifications to the 4-bromophenyl ring could be explored:
Positional Isomers: Moving the bromine atom to the ortho or meta positions would alter the molecule's dipole moment and steric profile, which could affect binding orientation.
Halogen Substitution: Replacing the bromine with other halogens like chlorine or fluorine would systematically vary the electronegativity and size of the substituent, impacting both electronic and steric interactions.
Introduction of Other Functional Groups: Introducing electron-donating groups (e.g., methoxy, methyl) or other electron-withdrawing groups (e.g., nitro, cyano) at various positions on the phenyl ring would provide a comprehensive understanding of the electronic requirements for activity.
| Substituent on Phenyl Ring (at para-position) | Electronic Effect | Potential Impact on Activity |
| -Br (Bromine) | Electron-withdrawing | Baseline activity |
| -Cl (Chlorine) | Electron-withdrawing | May alter binding affinity due to smaller size |
| -F (Fluorine) | Electron-withdrawing | Can improve metabolic stability and binding |
| -CH3 (Methyl) | Electron-donating | May decrease activity if electron-withdrawing nature is key |
| -NO2 (Nitro) | Strongly electron-withdrawing | Could significantly enhance or decrease activity |
Variation and Isosteric Replacement of the Butane (B89635) Linker
The flexible butane linker connects the phenyl ring to the acetamide group and plays a critical role in positioning these two key pharmacophores in the correct orientation for binding to a biological target. The length, rigidity, and chemical nature of this linker are important parameters to investigate.
Isosteric replacement of the butane chain can lead to significant changes in biological activity. For instance, incorporating a thiophene (B33073) ring as a bioisostere for a phenyl ring has been a successful strategy in drug design. nih.gov In some cases, replacing a flexible alkyl chain with a more rigid cyclic structure, such as a cyclopropane (B1198618) or a thiazole (B1198619) ring, can lock the molecule into a more favorable conformation for binding, thereby increasing potency and selectivity. The synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, where a thiazole ring replaces a portion of the linker, highlights this approach. nih.gov
Potential modifications to the butane linker in this compound include:
Chain Length Variation: Synthesizing analogs with shorter (propane) or longer (pentane, hexane) alkyl chains would help determine the optimal distance between the phenyl and acetamide groups.
Introduction of Rigidity: Incorporating double bonds or cyclic structures (e.g., cyclopropyl, phenyl) within the linker could restrict conformational flexibility and potentially lead to higher affinity.
Heteroatom Incorporation: Replacing one of the methylene (B1212753) groups in the butane chain with a heteroatom like oxygen or sulfur could introduce new hydrogen bonding capabilities and alter the linker's polarity and conformational preferences.
| Linker Modification | Rationale | Expected Outcome |
| Propane linker | Shorten distance between pharmacophores | Determine optimal spacing for binding |
| Pentane linker | Increase distance between pharmacophores | Probe for additional interactions |
| But-2-ene linker | Introduce rigidity | Restrict conformation, potentially increase affinity |
| Thiophene in linker | Isosteric replacement | Alter electronic properties and conformation |
Stereochemical Implications in Derivative Design
The structure of this compound features a chiral center at the second carbon of the butane chain. This means the compound can exist as two enantiomers, (R)-N-[4-(4-bromophenyl)butan-2-yl]acetamide and (S)-N-[4-(4-bromophenyl)butan-2-yl]acetamide. It is a well-established principle in pharmacology that enantiomers can exhibit different biological activities, potencies, and metabolic profiles due to the stereospecific nature of drug-receptor interactions.
The differential activity of stereoisomers is a critical consideration in drug design. For example, in the development of antimicrobial and antiproliferative agents, molecular docking studies are often used to predict the preferred binding mode of a specific stereoisomer. researchgate.net The synthesis and evaluation of individual enantiomers are therefore essential to identify the eutomer (the more active enantiomer) and to develop a more selective and potent drug with a better therapeutic index.
For the rational design of derivatives of this compound, the following stereochemical aspects are paramount:
Asymmetric Synthesis: Development of synthetic routes that allow for the selective synthesis of the R- and S-enantiomers.
Chiral Separation: If a racemic mixture is synthesized, methods for separating the enantiomers, such as chiral chromatography, would be necessary.
Biological Evaluation of Enantiomers: Each enantiomer should be tested independently to determine its biological activity and to establish the stereochemical requirements for interaction with the target.
Rational Design Principles for Enhanced Specificity and Potency
The rational design of more specific and potent derivatives of this compound integrates the SAR findings from the systematic modifications discussed above with computational and structural biology techniques. The goal is to create new molecules with improved therapeutic profiles.
In silico-guided rational drug design has become a powerful tool in medicinal chemistry. nih.gov This approach often involves:
Molecular Docking: Computational simulations to predict how a ligand binds to the active site of a target protein. This can help prioritize which derivatives to synthesize. For example, docking studies have been used to understand the binding modes of thiazole derivatives in various receptors. nih.gov
Pharmacophore Modeling: Identifying the essential three-dimensional arrangement of functional groups required for biological activity. This model can then be used to design new molecules that fit the pharmacophore.
Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical structure of a series of compounds with their biological activity.
By combining the insights from systematic chemical modifications with the predictive power of computational methods, researchers can design new analogs of this compound with a higher probability of success. For example, if SAR studies indicate that a larger substituent on the phenyl ring is beneficial, and docking studies show a nearby hydrophobic pocket, a rational design approach would involve synthesizing derivatives with larger, lipophilic substituents at that position. This iterative process of design, synthesis, and testing is the cornerstone of modern drug discovery. The introduction of a bromine atom into a molecule has been shown to be beneficial in some cases, likely due to an increase in lipophilic character. mdpi.com
Mechanistic Studies and Chemical Biology Applications of N 4 4 Bromophenyl Butan 2 Yl Acetamide and Its Derivatives
Investigation of Molecular Mechanisms of Action
Detailed mechanistic studies on derivatives of N-[4-(4-bromophenyl)butan-2-yl]acetamide have primarily focused on their potential as anticancer and antimicrobial agents. The molecular mechanisms underlying these activities are multifaceted and appear to be dependent on the specific structural modifications of the core scaffold.
For instance, certain thiazole-based derivatives have been investigated for their antiproliferative effects. researchgate.net Studies on N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido)acetamide derivatives, which share a similar acetamide (B32628) linkage, have revealed that their cytotoxic effects against cancer cell lines may be mediated through the induction of apoptosis. Key indicators of this programmed cell death pathway, such as the activation of caspase-3, a crucial executioner caspase, have been observed. Furthermore, these compounds have been shown to reduce the mitochondrial membrane potential and increase the production of reactive oxygen species (ROS), suggesting that their mechanism of action involves the disruption of mitochondrial function and the induction of oxidative stress within cancer cells.
In the context of antimicrobial activity, derivatives incorporating a thiazole (B1198619) ring have demonstrated promising results against both bacterial and fungal pathogens. researchgate.net While the precise molecular targets are still under investigation, it is hypothesized that these compounds may interfere with essential microbial processes.
Exploration of Interactions with Biological Macromolecules (e.g., Enzymes, Receptors, Nucleic Acids)
The biological activity of this compound derivatives is predicated on their interaction with specific biological macromolecules. Molecular docking studies have been instrumental in elucidating these potential interactions at a molecular level.
Enzymes: Derivatives of this compound have been evaluated for their inhibitory effects on various enzymes. For example, a study on 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e] researchgate.netCurrent time information in BT.thiazin-2-yl)-N-(2-bromophenyl) acetamide demonstrated significant inhibitory activity against α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism. nih.gov Kinetic studies revealed a non-competitive mode of inhibition, suggesting that the compound binds to a site on the enzyme that is distinct from the active site. nih.gov
Receptors: Molecular docking simulations have been employed to predict the binding modes of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives with various receptors. These studies have shown that the compounds can fit within the binding pockets of specific protein targets, indicating their potential to modulate receptor function. researchgate.netresearchgate.net For instance, docking studies with estrogen receptor α (ERα) have been performed on related structures to assess their potential as anticancer agents. researchgate.net
The following table summarizes the binding energies of a derivative from a molecular docking study:
| Compound | Target Protein | Binding Energy (kcal/mol) |
| 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e] researchgate.netCurrent time information in BT.thiazin-2-yl)-1-(2-bromophenyl) acetamide (FA2) | α-glucosidase (PDB ID: 2ZE0) | -7.02 |
| 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e] researchgate.netCurrent time information in BT.thiazin-2-yl)-1-(2-bromophenyl) acetamide (FA2) | α-amylase (PDB ID: 1B2Y) | -6.6 |
This data is based on a study of a structurally related compound and is presented for illustrative purposes. nih.gov
Cell-Based Assays for Studying Cellular Processes
Cell-based assays are crucial for evaluating the biological effects of this compound derivatives and for probing their influence on cellular processes.
Cytotoxicity Assays: The MTT assay is a widely used colorimetric assay to assess the cytotoxic effects of these compounds on various cancer cell lines. For example, N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido) acetamide derivatives have been tested against Hela (cervical cancer), A549 (lung carcinoma), and U87 (glioblastoma) cell lines to determine their IC50 values. The Sulforhodamine B (SRB) assay has also been utilized to evaluate the in vitro anticancer activity of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives against the MCF7 breast cancer cell line. researchgate.net
Antimicrobial Assays: The antimicrobial activity of these derivatives has been assessed using methods such as the turbidimetric method. This assay measures the growth of bacterial and fungal species in the presence of the compounds to determine their minimum inhibitory concentration (MIC). researchgate.net
The following table presents the cytotoxic activity of a representative derivative against a cancer cell line:
| Compound | Cell Line | IC50 (µM) |
| Compound 8a (ortho chlorine moiety on the phenyl ring) | Hela | 1.3 ± 0.14 |
This data is from a study on N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido) acetamide derivatives and is presented for illustrative purposes.
Development of this compound as a Chemical Probe
The development of this compound or its derivatives as chemical probes is an area with limited published research. A chemical probe is a small molecule that is used to study biological systems by selectively interacting with a specific protein or pathway. While some derivatives have shown selective activity against certain biological targets in initial screenings, extensive research, including the development of structure-activity relationships (SAR), optimization of selectivity and potency, and characterization of off-target effects, would be required to validate them as reliable chemical probes. The existing studies on the structure-activity relationships of related compounds, such as N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives, provide a foundation for such future development. mdpi.com
Applications in Proteomics and Target Validation Methodologies
Currently, there is a lack of specific applications of this compound or its direct derivatives in proteomics and target validation methodologies reported in the scientific literature. The potential for these compounds in such applications would first require the identification and validation of their specific biological targets. Once a target is identified, derivatives could be synthesized with modifications, such as affinity tags or photo-crosslinking groups, to facilitate techniques like affinity chromatography or photo-affinity labeling for target enrichment and identification from complex biological samples. These approaches are critical for validating the molecular targets of bioactive compounds and for understanding their mechanism of action on a proteome-wide scale.
Future Directions and Emerging Research Avenues for N 4 4 Bromophenyl Butan 2 Yl Acetamide
Integration with Advanced High-Throughput Screening Platforms
The identification of novel biological activities for N-[4-(4-bromophenyl)butan-2-yl]acetamide and its analogues can be significantly accelerated through the use of advanced high-throughput screening (HTS) platforms. igi-global.compharmtech.com Modern HTS technologies enable the rapid and automated testing of vast compound libraries against a multitude of biological targets. pharmasalmanac.com
Future research in this area will likely involve:
Miniaturized and Automated Assays: The use of automated liquid handling robots and microplate formats (from 96-well to 1536-well configurations) will allow for the cost-effective screening of a library of derivatives of this compound. pharmtech.compharmasalmanac.com This miniaturization reduces the consumption of both the compound and reagents. pharmtech.com
High-Content Screening (HCS): HCS platforms, which utilize automated imaging and sophisticated image analysis algorithms, can provide multiparametric data on the effects of this compound on cellular morphology, protein localization, and other complex cellular phenotypes. scdiscoveries.com This approach can uncover unexpected mechanisms of action.
Affinity Selection Mass Spectrometry (ASMS): ASMS-based screening is a powerful tool for identifying direct binding partners of small molecules like this compound. pharmtech.com This technology can rapidly identify protein targets from complex biological mixtures, providing crucial starting points for mechanistic studies.
CRISPR-Based Functional Screens: The integration of HTS with CRISPR-Cas9 gene-editing technology can help to identify genes that are essential for the biological activity of N-[4-bromophenyl)butan-2-yl]acetamide. pharmasalmanac.com Such screens can validate potential drug targets and elucidate the pathways through which the compound exerts its effects. pharmasalmanac.comresearchgate.net
Interactive Data Table: High-Throughput Screening Technologies
| Technology | Description | Potential Application for this compound |
| Miniaturized Assays | Use of automated robots and high-density microplates for rapid screening. pharmtech.compharmasalmanac.com | Cost-effective screening of a library of derivatives to identify lead compounds. pharmtech.com |
| High-Content Screening (HCS) | Automated imaging and analysis of multiple cellular parameters. scdiscoveries.com | Uncovering mechanisms of action by observing detailed cellular changes. scdiscoveries.com |
| Affinity Selection Mass Spectrometry (ASMS) | Identification of direct binding partners of small molecules. pharmtech.com | Rapidly identifying protein targets from biological mixtures. pharmtech.com |
| CRISPR-Based Screens | Systematic gene knockout or activation to identify functional roles. pharmasalmanac.com | Validating potential drug targets and elucidating biological pathways. pharmasalmanac.comresearchgate.net |
Development of Novel Synthetic Routes and Catalytic Transformations
While established methods for the synthesis of N-aryl acetamides exist, the development of more efficient, sustainable, and versatile synthetic routes for this compound and its analogues remains a key research objective.
Future synthetic explorations may include:
Catalytic C-N Bond Formation: Research into novel copper- or palladium-catalyzed N-arylation reactions could provide more efficient methods for coupling the acetamide (B32628) moiety with the 4-bromophenylbutane precursor. bsu.bynih.gov The development of new ligands and reaction conditions can lead to higher yields, lower catalyst loadings, and broader substrate scope.
Metal-Free Synthesis: Exploring metal-free synthetic strategies, such as those utilizing hypervalent iodine reagents or photoredox catalysis, would offer more environmentally friendly and cost-effective alternatives for the synthesis of this compound. researchgate.net
Late-Stage Functionalization: The development of methods for the late-stage functionalization of the this compound scaffold would be highly valuable. This could involve selective C-H activation to introduce new substituents on the aromatic ring or the butane (B89635) chain, allowing for the rapid generation of a diverse library of analogues for structure-activity relationship (SAR) studies.
Flow Chemistry: The implementation of continuous flow synthesis would enable safer, more scalable, and highly controlled production of this compound. This technology offers advantages in terms of reaction time, temperature control, and the ability to handle hazardous intermediates.
Exploration of Supramolecular Chemistry and Material Science Applications
The presence of a bromine atom and an amide group in this compound makes it an interesting candidate for applications in supramolecular chemistry and materials science. nih.gov These functional groups can participate in various non-covalent interactions, such as hydrogen bonding and halogen bonding, which can be exploited to create self-assembled structures.
Potential research avenues in this domain include:
Crystal Engineering: Systematic studies of the crystallization behavior of this compound and its derivatives could lead to the design of new crystalline materials with specific packing arrangements and properties. The interplay of N-H···O hydrogen bonds and C-Br···X halogen bonds could be used to control the supramolecular architecture. nih.gov
Self-Assembled Gels: The ability of the molecule to form directional non-covalent interactions could be harnessed to create supramolecular gels. These soft materials could find applications in areas such as controlled release or as scaffolds for tissue engineering.
Organic-Inorganic Hybrid Materials: The bromo-functionalized phenyl ring provides a handle for coordination to metal centers or for surface modification of inorganic nanoparticles. nih.gov This could lead to the development of novel hybrid materials with interesting optical, electronic, or catalytic properties. nih.gov The combination of supramolecular concepts with nanomaterials can result in materials with enhanced functionalities. nih.gov
Radical Frameworks: The design of supramolecular radical frameworks is a growing area of interest. acs.orgnih.gov While challenging due to the high reactivity of radical species, the ordered arrangement of organic radicals through noncovalent interactions has potential applications in quantum technology and catalysis. acs.orgnih.gov
Interdisciplinary Research with Structural Biology and Informatics
The convergence of structural biology, biophysics, and computational sciences provides powerful tools for understanding the molecular basis of action of compounds like this compound and for the rational design of new derivatives. drugdesign.orgnih.gov
Future interdisciplinary research will likely focus on:
Structure-Based Drug Design: If a biological target of this compound is identified, high-resolution structural techniques such as X-ray crystallography or cryo-electron microscopy can be used to determine the three-dimensional structure of the compound in complex with its target. purdue.edu This structural information is invaluable for understanding the binding mode and for guiding the design of more potent and selective analogues. nih.govpurdue.edu
Computational Modeling and Simulation: Molecular dynamics simulations and quantum mechanics calculations can be employed to study the conformational preferences of this compound and its interactions with biological macromolecules. These computational methods can provide insights that are not readily accessible through experimental techniques alone. purdue.edu
Virtual Screening and AI-Driven Drug Discovery: Computational approaches, including virtual screening, can be used to screen large virtual libraries of compounds against the structure of a potential target, prioritizing candidates for synthesis and experimental testing. pharmasalmanac.comresearchgate.net The integration of artificial intelligence (AI) and machine learning can further enhance the predictive accuracy of these models and accelerate the discovery of new bioactive molecules. pharmasalmanac.comresearchgate.net
Integrated Bioinformatics: The application of bioinformatics tools to analyze large biological datasets (genomics, proteomics) can help to identify potential targets and pathways affected by this compound. researchgate.net This interdisciplinary approach can provide a more holistic understanding of the compound's biological effects. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
